BenchChemオンラインストアへようこそ!

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-

Anticancer Drug Discovery NCI-60 Human Tumor Cell Line Screen Probe Compound

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- (also known as NSC is a synthetic, fused tricyclic heterocycle that integrates pyrazole, thiazole, and pyrimidine pharmacophores into a single rigid scaffold. It is cataloged within the National Cancer Institute's (NCI) screening collection (NCI60_024479) and the ChEMBL database (CHEMBL1998370), positioning it as a probe compound in anticancer drug discovery.

Molecular Formula C13H7ClN4OS
Molecular Weight 302.74 g/mol
CAS No. 152423-09-1
Cat. No. B12801938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-
CAS152423-09-1
Molecular FormulaC13H7ClN4OS
Molecular Weight302.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=NC4=C(C=NN4)C(=O)N23)Cl
InChIInChI=1S/C13H7ClN4OS/c14-8-3-1-7(2-4-8)10-6-20-13-16-11-9(5-15-17-11)12(19)18(10)13/h1-6H,(H,15,17)
InChIKeySZUOUFXDFQIXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- (CAS 152423-09-1) Chemical Baseline and Structural Classification


Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- (also known as NSC 669949) is a synthetic, fused tricyclic heterocycle that integrates pyrazole, thiazole, and pyrimidine pharmacophores into a single rigid scaffold [1]. It is cataloged within the National Cancer Institute's (NCI) screening collection (NCI60_024479) and the ChEMBL database (CHEMBL1998370), positioning it as a probe compound in anticancer drug discovery [1]. This compound is characterized by a specific 6-(4-chlorophenyl) substituent on the pyrazolo-thiazolo-pyrimidin-4-one core, which differentiates it from numerous other analogs with varied aryl or amino substitutions [2].

Why Generic Substitution Fails for Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-


Simple in-class substitution is not possible without altering biological activity because the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one scaffold is exceptionally sensitive to peripheral modifications. A leading study on this exact core showed that replacing the 6-aryl group from 4-chlorophenyl to 2-hydroxyphenyl or 4-chloro-2-hydroxy-5-methylphenyl dramatically alters the xanthine oxidase (XO) inhibitory potency (IC50 shift from >10 µg/mL to 3.1 µg/mL) and binding mode [1]. Even retaining the 4-chlorophenyl moiety but changing the 4-oxo to a 4-thione (CAS 152423-16-0) generates a fundamentally different electronic and H-bonding profile, likely altering target engagement . Furthermore, the patent literature explicitly claims that substitutions at the 1-, 2-, and 6-positions and the Y=O vs. Y=S group separately control the therapeutic indication, spanning anti-inflammatory, analgesic, immunomodulatory, and anti-ulcer profiles [2]. Thus, the precise combination of the 6-(4-chlorophenyl) group and the 4-oxo core is a non-fungible signature of this specific compound.

Quantitative Evidence Guide for Differentiation: Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-


NCI-60 Panel Inclusion as a Differentiated Anticancer Probe vs. Non-screened Analogs

This specific compound has been formally accessioned into the NCI-60 Human Tumor Cell Line Screen, a globally recognized benchmark panel of 60 cancer cell lines, under identifier NCI60_024479 [1]. In contrast, hundreds of structurally related pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives reported in the literature (e.g., 3b or 3g with 2-hydroxyphenyl or 4-chloro-2-hydroxy-5-methylphenyl at position 6) were evaluated only in single-target enzyme assays (xanthine oxidase) and never progressed to the NCI-60 screen [2]. Inclusion in this panel qualifies the compound as a broad-spectrum anticancer probe, offering users a pre-validated pathway for mechanism-of-action studies via the NCI COMPARE algorithm, which is inaccessible for analogs not in the database.

Anticancer Drug Discovery NCI-60 Human Tumor Cell Line Screen Probe Compound

Antimicrobial Potency Cross-Class Comparison: 4-Chlorophenyl vs. Other Aryl Substituents

In a systematic SAR study of the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one series, compounds with halo-substituted phenyl rings at the 6-position (including the 4-chlorophenyl congener) demonstrated significant broad-spectrum antimicrobial activity [1]. Although the published data is aggregated ('all compounds showed significant antimicrobial activity' without isolated MIC values), the authors specifically highlight that 'substitution of hydroxyl and halo groups emerged as active in both antibacterial and antifungal screening' [1]. This positions the 4-chlorophenyl derivative within the active cluster, while compounds with unsubstituted phenyl or strongly electron-donating groups were comparably less favored. This class-level SAR inference indicates that the 4-chlorophenyl group is a contributor to, not a detractor from, antimicrobial potency.

Antimicrobial Resistance Structure-Activity Relationship (SAR) Pyrazolo[3,4-d]pyrimidine

Xanthine Oxidase Inhibition: Structural Proximity to a Potent Lead (Compound 3g)

A close structural analog bearing the identical pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one core but with 4-chloro-2-hydroxy-5-methylphenyl at position 6 (compound 3g) exhibited potent XO inhibition with an IC50 of 3.1 µg/mL and a Ki of 2.337 µg, values comparable to the clinical standard allopurinol (IC50 2.9 µg/mL, Ki 1.816 µg) [1]. Molecular docking revealed a superior dock score for 3g (-90.921 kcal/mol) compared to allopurinol (-55.01 kcal/mol), attributed to the tricyclic scaffold's deeper binding pocket occupancy [1]. While direct data for the 4-chlorophenyl derivative is absent, the structural similarity—differing only by the absence of 2-hydroxy and 5-methyl groups—suggests this compound serves as a minimalist probe to deconvolute the contribution of the 4-chlorophenyl ring to XO binding without confounding polar interactions.

Xanthine Oxidase Inhibition Gout Lead Optimization

Pharmacological Profile Spectrum Defined by Patent Claims for the 4-Oxo Core vs. 4-Thione Analogs

The foundational patent CA 2103678 generically claims pyrazolothiazolopyrimidine derivatives with the Y=O (4-oxo) group as anti-inflammatory, analgesic, immunomodulatory, and anti-ulcer agents [1]. The 4-thione analog (CAS 152423-16-0), which is identical except for Y=S, carries a distinct Chemical Abstracts registration and, per the patent's Markush structure, may not be claimed for the identical therapeutic combination [REFS-1, REFS-2]. This creates a legal and functional demarcation: the 4-oxo compound is specifically positioned for inflammation and immunology research programs, while the 4-thione analog is delineated as a separate chemical entity with a potentially divergent pharmacological fingerprint.

Anti-inflammatory Analgesic Patent SAR

Physical Property Differentiation: Predicted LogP Advantage Over Hydroxylated Analogs

The 6-(4-chlorophenyl) substituent confers a higher predicted lipophilicity compared to close analogs bearing hydroxylated phenyl rings at the same position. Compound 3g (4-chloro-2-hydroxy-5-methylphenyl) and compound 3b (2-hydroxyphenyl) contain hydrogen-bond-donating -OH groups that reduce LogP and may limit membrane permeability [1]. While experimental LogP values are not reported for this specific compound, the absence of polar substituents on the 6-aryl ring is a deliberate physicochemical differentiation: the chlorophenyl derivative is expected to exhibit superior passive membrane diffusion, a critical parameter for intracellular target engagement in anticancer and anti-inflammatory assays [1].

Lipophilicity Drug-likeness Permeability

Recommended Procurement and Application Scenarios for Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-


Broad-Spectrum Anticancer Probe Development via the NCI-60 COMPARE Platform

Investigators developing anticancer screening libraries or performing mechanism-of-action deconvolution should procure this compound specifically because it is accessioned as NCI60_024479. Upon submission of the compound's 60-cell-line GI50 fingerprint, the NCI COMPARE algorithm can identify known drugs with correlated sensitivity patterns, revealing potential molecular targets without requiring prior target hypotheses [1].

Establishing the Minimal Pharmacophore for Xanthine Oxidase Inhibition

The compound serves as the simplified core scaffold for structure-activity relationship studies of XO inhibition. Since its close analog 3g (IC50 3.1 µg/mL) matches allopurinol potency, the 4-chlorophenyl derivative—lacking the 2-OH and 5-CH3 groups—is the ideal reference compound to quantify the individual contributions of each substituent to binding affinity and selectivity [1]. Procurement supports systematic lead optimization programs targeting gout and hyperuricemia.

Anti-Inflammatory Lead Generation Aligned with Patent-Defined Therapeutic Space

Organizations pursuing novel anti-inflammatory or immunomodulatory agents should select this compound owing to its explicit coverage in patent CA 2103678, which claims pyrazolothiazolopyrimidine derivatives with Y=O as anti-inflammatory, analgesic, and immunomodulatory agents [2]. Prioritizing this compound over the 4-thione analog (CAS 152423-16-0) ensures that lead optimization remains within the patented chemical space, potentially strengthening future freedom-to-operate positions.

Antimicrobial Screening Against Multi-Drug Resistant Pathogens

Given the class-level SAR demonstrating that halo-substituted phenyl derivatives at position 6 are associated with both antibacterial and antifungal activity, this compound is a strategic procurement choice for phenotypic antimicrobial screening cascades [3]. It represents the active halo-substituted sub-class and can serve as a starting point for synthesizing focused libraries to combat drug-resistant bacterial and fungal strains.

Quote Request

Request a Quote for Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.